6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate
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Overview
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate is a complex organic molecule that features a pyrimidine ring, a pyran ring, and a phenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the pyrimidine and pyran intermediates. One common approach is to first synthesize the 4,6-dimethylpyrimidine-2-thiol through a reaction involving 4,6-dimethylpyrimidine and a thiolating agent such as hydrogen sulfide or thiourea . This intermediate is then reacted with a suitable aldehyde or ketone to form the thioether linkage.
The next step involves the formation of the 4-oxo-4H-pyran ring, which can be achieved through a cyclization reaction of a suitable precursor such as a 2-pyrone derivative . The final step is the esterification of the pyran-3-yl group with 2-(4-methoxyphenoxy)acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiolation and cyclization steps, as well as the use of automated esterification processes to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate: can undergo various chemical reactions, including:
Substitution: The methoxy group on the phenoxyacetate can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various amines, thiols, and halides
Major Products
Sulfoxides and sulfones: from oxidation reactions
Alcohols: from reduction reactions
Substituted phenoxyacetates: from nucleophilic substitution reactions
Scientific Research Applications
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzyme inhibition or receptor modulation .
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors , thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins , while the thioether and pyran moieties can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylpyrimidine-2-thiol
- 4-Oxo-4H-pyran-3-yl acetate
- 2-(4-Methoxyphenoxy)acetic acid
Uniqueness
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate: is unique due to its combination of pyrimidine, pyran, and phenoxyacetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-17-9-18(24)19(10-27-17)29-20(25)11-28-16-6-4-15(26-3)5-7-16/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHONHPCUXZAQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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